N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrimidine ring fused with a thiazole and pyridine ring, forming a complex and rigid structure that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-aminopyridine-3-thiol with 4-(3-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . Another method includes the use of a heterogeneous copper-catalyzed cascade reaction involving 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines in DMF at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing eco-friendly and cost-effective methods. The use of green solvents such as water or isopropanol has been explored to improve the yield and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogues, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine involves the inhibition of phosphoinositide 3-kinase (PI3K). The compound binds to the kinase domain of PI3K, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition is mediated through key hydrogen bond interactions between the N-heterocyclic core of the compound and the kinase .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyridine core but differ in the substitution pattern and biological activity.
Pyrimidine Derivatives: Compounds like 4,6-dimethylpyrimidine exhibit similar structural features but lack the fused thiazole ring, resulting in different biological properties.
Thiazole Derivatives: Thiazole-based compounds such as thiazole-4-carboxamide have comparable chemical properties but distinct biological activities.
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine stands out due to its potent PI3K inhibitory activity and the presence of a unique fused ring system that enhances its binding affinity and specificity towards biological targets .
Properties
CAS No. |
62189-18-8 |
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Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C12H11N5S/c1-7-6-8(2)15-11(14-7)17-12-16-9-4-3-5-13-10(9)18-12/h3-6H,1-2H3,(H,14,15,16,17) |
InChI Key |
MACYWGNQHUBNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=C(S2)N=CC=C3)C |
Origin of Product |
United States |
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